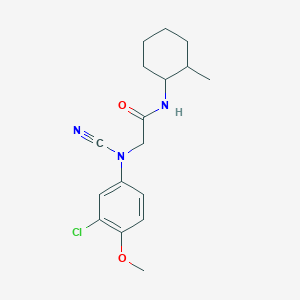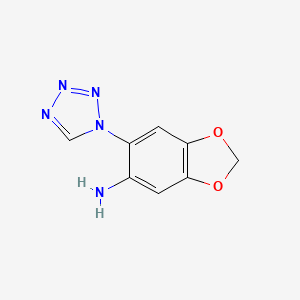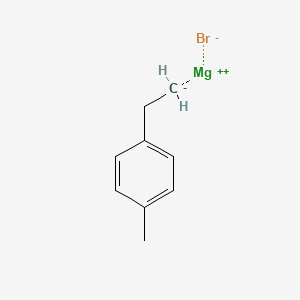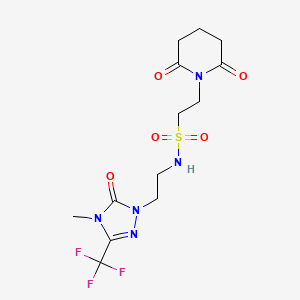![molecular formula C18H18N2O5 B2720231 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1351588-51-6](/img/structure/B2720231.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide, also known as BDO, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDO is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 365.4 g/mol. This compound has gained significant attention due to its unique chemical structure, which allows it to interact with various biological molecules and systems.
Scientific Research Applications
Oxidation Processes and Reactive Oxygen Species
- Oxidation by Purified Naphthalene Dioxygenase : Studies have shown that purified naphthalene dioxygenase from Pseudomonas sp. can oxidize toluene to benzyl alcohol and benzaldehyde, indicating potential applications in the bioremediation of aromatic compounds (Lee & Gibson, 1996).
- Hydroxyl Radical Production : The simultaneous generation of superoxide and nitric oxide can lead to the formation of hydroxyl radicals, highlighting a mechanism of oxidative stress which could be relevant in studying the effects of various compounds on oxidative damage (Hogg et al., 1992).
Synthesis and Biological Activity
- Novel Compound Synthesis : A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing a method for creating new compounds that could have various applications in medicinal chemistry and drug design (Mamedov et al., 2016).
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-18(23,12-5-3-2-4-6-12)10-19-16(21)17(22)20-13-7-8-14-15(9-13)25-11-24-14/h2-9,23H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPYVZJMABVVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2720154.png)

![Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate](/img/structure/B2720156.png)
![8-((4-Acetylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2720157.png)
![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720160.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2720162.png)

![3-[[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2720166.png)


![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2720169.png)